

## SR10067's potential therapeutic applications in metabolic syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR10067   |           |
| Cat. No.:            | B15608826 | Get Quote |

# SR10067: A Potential Therapeutic Avenue for Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. The nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical regulators of circadian rhythm and metabolism, making them promising therapeutic targets. **SR10067**, a potent and selective REV-ERB agonist, is currently under investigation for its potential to modulate these pathways and offer a novel therapeutic strategy for metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to **SR10067** and other REV-ERB agonists in the context of metabolic syndrome. While direct quantitative data for **SR10067** in metabolic syndrome models is limited, extensive research on analogous compounds, SR9009 and SR9011, provides a strong rationale for its therapeutic potential.

## Introduction: The Role of REV-ERB in Metabolic Homeostasis



The REV-ERB nuclear receptors (REV-ERBα/NR1D1 and REV-ERBβ/NR1D2) are integral components of the core circadian clock machinery.[1] They function as transcriptional repressors, rhythmically controlling the expression of a wide array of genes involved in the regulation of metabolism and inflammatory processes.[2][3] REV-ERBs integrate the circadian clock with metabolic pathways in key tissues such as the liver, skeletal muscle, and adipose tissue.[4] Dysregulation of this internal clock is increasingly linked to the development of metabolic diseases.[1] Pharmacological activation of REV-ERB has been shown to modulate the expression of genes involved in lipid and glucose metabolism, leading to increased energy expenditure and reduced adiposity in preclinical models.[1][5]

**SR10067** is a potent and selective agonist for REV-ERBα and REV-ERBβ with IC50 values of 170 nM and 160 nM, respectively.[6] While initial in vivo studies with **SR10067** have primarily focused on its effects on the central nervous system, particularly in regulating sleep, wakefulness, and anxiety, its potential in metabolic diseases is an area of active investigation. [6][7] This guide will synthesize the available information on REV-ERB agonism and its therapeutic implications for metabolic syndrome, drawing heavily on data from the well-characterized analogs SR9009 and SR9011 as a proxy for the potential effects of **SR10067**.

## Mechanism of Action: REV-ERB Signaling in Metabolic Regulation

REV-ERB agonists, including **SR10067**, exert their effects by binding to the REV-ERBα and REV-ERBβ receptors. This binding event enhances the recruitment of the nuclear receptor corepressor (NCoR) complex, leading to the repression of target gene transcription. Key metabolic pathways influenced by REV-ERB activation include:

- Lipid Metabolism: REV-ERB activation has been shown to decrease lipogenesis and cholesterol and bile acid synthesis in the liver.[8] It can also reduce lipid storage in white adipose tissue.[8] Studies with REV-ERB agonists have demonstrated a reduction in plasma triglycerides and total cholesterol.[4]
- Glucose Metabolism: REV-ERB plays a role in regulating hepatic glucose production.[3] Pharmacological activation of REV-ERB can lead to decreased plasma glucose levels.[4]
- Energy Expenditure: By modulating gene expression in the liver, skeletal muscle, and adipose tissue, REV-ERB agonists can lead to increased energy expenditure.[1][5]



The following diagram illustrates the signaling pathway of REV-ERB in the regulation of metabolic gene expression.



Click to download full resolution via product page

Caption: REV-ERB Signaling Pathway in Metabolic Regulation.

## Preclinical Data: Effects of REV-ERB Agonists on Metabolic Syndrome Parameters

While specific quantitative data on the effects of **SR10067** in animal models of metabolic syndrome are not yet widely published, studies on the structurally related REV-ERB agonists SR9009 and SR9011 provide compelling evidence for the potential of this class of compounds.

### **Effects on Body Weight and Adiposity**

Chronic administration of REV-ERB agonists has been shown to reduce body weight and fat mass in diet-induced obese mice.[1][5]

Table 1: Effect of REV-ERB Agonists on Body Weight and Fat Mass in Diet-Induced Obese Mice



| Compoun<br>d | Animal<br>Model       | Dosage                     | Duration         | Change<br>in Body<br>Weight | Change<br>in Fat<br>Mass | Referenc<br>e |
|--------------|-----------------------|----------------------------|------------------|-----------------------------|--------------------------|---------------|
| SR9011       | BALB/c<br>Mice        | 100 mg/kg,<br>i.p., b.i.d. | 12 days          | Decrease                    | Decrease                 | [5]           |
| SR9009       | C57BL/6<br>Mice (DIO) | 100 mg/kg,<br>i.p., b.i.d. | Not<br>specified | Decrease                    | Decrease                 | [1]           |

### **Effects on Glucose Homeostasis**

REV-ERB agonists have demonstrated the ability to improve markers of glucose metabolism.

Table 2: Effect of REV-ERB Agonists on Glucose and Insulin Levels

| Compound | Animal<br>Model            | Dosage                     | Parameter         | Result    | Reference     |
|----------|----------------------------|----------------------------|-------------------|-----------|---------------|
| SR9009   | Diet-Induced<br>Obese Mice | 100 mg/kg,<br>i.p., b.i.d. | Plasma<br>Glucose | Decreased | Not specified |
| SR9009   | Diet-Induced<br>Obese Mice | 100 mg/kg,<br>i.p., b.i.d. | Plasma<br>Insulin | Decreased | Not specified |

### **Effects on Lipid Profile**

Treatment with REV-ERB agonists has been associated with improvements in the lipid profile of diet-induced obese mice.

Table 3: Effect of REV-ERB Agonists on Lipid Profile in Diet-Induced Obese Mice



| Compound | Animal<br>Model            | Dosage                     | Parameter               | Result    | Reference     |
|----------|----------------------------|----------------------------|-------------------------|-----------|---------------|
| SR9009   | Diet-Induced<br>Obese Mice | 100 mg/kg,<br>i.p., b.i.d. | Plasma<br>Triglycerides | Decreased | Not specified |
| SR9009   | Diet-Induced<br>Obese Mice | 100 mg/kg,<br>i.p., b.i.d. | Total<br>Cholesterol    | Decreased | Not specified |

## **Experimental Protocols**

The following section outlines a general experimental protocol for evaluating the therapeutic potential of a REV-ERB agonist, such as **SR10067**, in a diet-induced obesity mouse model of metabolic syndrome.

#### **Animal Model and Diet**

- Animal Model: Male C57BL/6J mice, 8 weeks of age.
- Diet: High-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity and metabolic syndrome.
   A control group is maintained on a standard chow diet.
- Duration: Mice are typically fed the HFD for 12-16 weeks to establish the metabolic phenotype.

### **Drug Administration**

- Compound: SR10067 dissolved in a suitable vehicle (e.g., DMSO, PEG400, or a combination).
- Dosage: Based on preliminary studies, a dose of 30 mg/kg has been used for SR10067 in mice for other indications.[6] Dose-response studies are recommended to determine the optimal dose for metabolic effects.
- Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with these compounds.[6]



- Frequency: Twice daily (b.i.d.) administration is often used for REV-ERB agonists to maintain adequate plasma concentrations.[5]
- Treatment Duration: A treatment period of 2-4 weeks is typical for assessing metabolic effects.

#### **Assessment of Metabolic Parameters**

The following diagram outlines a typical experimental workflow for assessing the metabolic effects of a REV-ERB agonist.





Click to download full resolution via product page

Caption: Experimental Workflow for Metabolic Phenotyping.

• Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR.



- Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period to assess glucose disposal and insulin sensitivity.
- Fasting Blood Samples: Collected at baseline and at the end of the study to measure fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).
- Tissue Collection: At the end of the study, tissues such as the liver, white adipose tissue (WAT), and skeletal muscle are collected for gene expression analysis (qRT-PCR) of key metabolic and circadian genes.

#### **Future Directions and Conclusion**

The preclinical data for REV-ERB agonists, particularly SR9009 and SR9011, strongly suggest that this class of compounds holds significant promise for the treatment of metabolic syndrome. The observed effects on weight loss, improved glucose homeostasis, and favorable lipid profile changes address key components of this complex disorder.

While direct and comprehensive in vivo data for **SR10067** in metabolic syndrome models are still needed, its potency and selectivity as a REV-ERB agonist make it a compelling candidate for further investigation. Future research should focus on:

- Quantitative in vivo studies: To determine the efficacy of SR10067 in diet-induced obese and
  other relevant animal models of metabolic syndrome, with detailed analysis of its effects on
  all components of the syndrome.
- Pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and understand the exposure-response relationship for metabolic endpoints.
- Long-term safety studies: To assess the safety profile of chronic SR10067 administration.

In conclusion, the pharmacological modulation of the circadian clock through REV-ERB agonism represents a novel and promising therapeutic strategy for metabolic syndrome. **SR10067**, as a potent REV-ERB agonist, warrants further investigation to fully elucidate its potential as a valuable therapeutic agent in this area of high unmet medical need.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of REV-ERB in NASH PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [SR10067's potential therapeutic applications in metabolic syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608826#sr10067-s-potential-therapeutic-applications-in-metabolic-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com